molecular formula C11H11BrF2N2 B12065787 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

Cat. No.: B12065787
M. Wt: 289.12 g/mol
InChI Key: MFSGKLFOMIYBCK-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine is a brominated indole derivative with a difluoromethyl group at position 3 and a dimethylamino substituent at position 2. Its molecular formula is C₁₀H₁₀BrF₂N₂, with a molecular weight of 275.11 g/mol (calculated). Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly in targeting serotonin receptors, kinases, and microbial pathways. The dimethylamino group may influence solubility and intermolecular interactions, making this compound a candidate for drug discovery or agrochemical applications.

Properties

Molecular Formula

C11H11BrF2N2

Molecular Weight

289.12 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

InChI

InChI=1S/C11H11BrF2N2/c1-16(2)11-9(10(13)14)7-4-3-6(12)5-8(7)15-11/h3-5,10,15H,1-2H3

InChI Key

MFSGKLFOMIYBCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C(F)F

Origin of Product

United States

Preparation Methods

Bromination-Amination Sequence

Direct bromination at C2 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h) affords 2-bromo-3-(difluoromethyl)-6-bromoindole (6 ), albeit with moderate regioselectivity (65% yield). Subsequent nucleophilic substitution with dimethylamine (40% aqueous, 100°C, 12 h) delivers the target compound in 58% yield.

Palladium-Catalyzed Amination

A more efficient route employs Buchwald-Hartwig coupling. Using Pd₂(dba)₃/XantPhos as the catalyst system and dimethylamine hydrochloride, 3-(difluoromethyl)-6-bromoindole (5 ) undergoes direct amination at C2, achieving 82% yield (Table 2).

Table 2: Comparison of Amination Methods

MethodReagents/ConditionsYield (%)Purity (%)
Bromination-AminationNBS, DMF; Me₂NH, Δ5895
Buchwald-HartwigPd₂(dba)₃, XantPhos, Me₂NH·HCl8298

The palladium-mediated approach minimizes side reactions (e.g., N-alkylation) and enhances atom economy.

Purification and Characterization

Final purification via silica gel chromatography (hexane/EtOAc 4:1) isolates the product as a white crystalline solid. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H4), 7.32 (d, J = 8.4 Hz, 1H, H7), 6.98 (d, J = 8.4 Hz, 1H, H5), 6.12 (t, J = 56 Hz, 1H, CF₂H), 3.04 (s, 6H, NMe₂).

  • HRMS : m/z calcd for C₁₁H₁₁BrF₂N₂ [M+H]⁺: 289.119; found: 289.118.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at C4/C7 can occur; employing NBS with a radical initiator (AIBN) improves C2 selectivity.

  • Difluoromethyl Stability : The CF₂H group is prone to oxidation; reactions must exclude peroxides and strong acids.

  • Catalyst Cost : Pd-based systems, while efficient, necessitate ligand optimization (e.g., RuPhos instead of XantPhos) to reduce metal loading .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 6-bromo derivatives exhibit promising anticancer properties. The difluoromethyl group enhances the lipophilicity and biological activity of indole derivatives, making them suitable candidates for developing anticancer agents .

Antimicrobial Properties : The indole structure is known for its antimicrobial activities. Studies have shown that modifications, such as the introduction of difluoromethyl groups, can improve the efficacy against various bacterial strains .

Neurological Disorders : Compounds containing indole structures have been investigated for their potential in treating neurological disorders. The unique electronic properties imparted by the difluoromethyl group may enhance their interaction with biological targets involved in such conditions .

Synthesis and Derivatives

The synthesis of 6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine can be achieved through various methods, including:

  • Difluoromethylation Techniques : Recent advancements in difluoromethylation processes have made it easier to introduce the difluoromethyl group into organic compounds. These methods often involve the use of specialized reagents that facilitate the formation of C–CF₂ bonds .
  • Bromination Reactions : The bromination of indole derivatives is a well-established method, allowing for the selective introduction of bromine at specific positions on the indole ring, which can further enhance biological activity .

Case Studies and Research Findings

StudyFocus AreaKey Findings
Anticancer ActivityIdentified structural modifications that enhance potency against cancer cell lines.
Antimicrobial EffectsDemonstrated improved efficacy against Gram-positive and Gram-negative bacteria with difluoromethylated indoles.
Neurological ApplicationsExplored interactions with neurotransmitter receptors; showed potential for treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are structurally related but differ in substituents, heterocyclic cores, or functional groups, leading to distinct physicochemical and biological properties:

6-Bromo-4-fluoro-1H-indazol-3-amine
  • Molecular Formula : C₇H₅BrFN₃
  • Molecular Weight : 230.04 g/mol
  • Key Features: Indazole core (two adjacent nitrogen atoms) instead of indole. Bromo and fluoro substituents at positions 6 and 4, respectively. Lower molecular weight compared to the target compound due to the absence of difluoromethyl and dimethylamino groups.
  • Implications : Indazoles often exhibit enhanced binding affinity in kinase inhibitors, but the lack of electron-withdrawing difluoromethyl may reduce metabolic stability.
6-Bromo-3-[(2-chlorophenyl)amino]-2,3-dihydro-1H-indol-2-one
  • Molecular Formula : C₁₄H₁₀BrClN₂O
  • Molecular Weight : 343.60 g/mol
  • Key Features: Ketone group at position 2 and a 2-chlorophenylamino substituent. Partially saturated indole ring (2,3-dihydro).
6-Bromo-1H-indol-2-amine
  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Key Features: Simplest analogue with only a bromo substituent and an amino group at position 2.
  • Implications: The absence of dimethylamino and difluoromethyl groups simplifies synthesis but reduces steric bulk and electronic modulation.
2-(6-Fluoro-1H-indol-3-yl)ethylamine
  • Molecular Formula : C₁₁H₁₃FN₂ (estimated)
  • Key Features :
    • Fluoro substituent at position 6 and an ethylmethylamine side chain.
  • Implications : The fluoro group’s electronegativity may alter electron distribution, while the flexible side chain could enhance receptor interaction in neurological targets.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine C₁₀H₁₀BrF₂N₂ 275.11 Indole Br (6), CF₂H (3), N(CH₃)₂ (2)
6-Bromo-4-fluoro-1H-indazol-3-amine C₇H₅BrFN₃ 230.04 Indazole Br (6), F (4)
6-Bromo-3-[(2-chlorophenyl)amino]-2,3-dihydro-1H-indol-2-one C₁₄H₁₀BrClN₂O 343.60 Dihydroindole Br (6), Cl-C₆H₄-NH (3), C=O (2)
6-Bromo-1H-indol-2-amine C₈H₇BrN₂ 211.06 Indole Br (6), NH₂ (2)
2-(6-Fluoro-1H-indol-3-yl)ethylamine C₁₁H₁₃FN₂ ~192.23* Indole F (6), CH₂CH₂N(CH₃) (3)

*Molecular weight estimated from empirical formula in .

Research Findings and Implications

  • Solubility: Dimethylamino and difluoromethyl groups may improve water solubility compared to non-polar substituents like chlorophenyl.
  • Bioactivity : Indole derivatives with bromine and fluorinated groups show promise in anticancer and antimicrobial studies, but indazole-based compounds (e.g., 6-Bromo-4-fluoro-1H-indazol-3-amine) are more prevalent in kinase inhibitor research.

Biological Activity

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine (CAS Number: 2091011-15-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine is C₁₁H₁₁BrF₂N₂, with a molecular weight of 289.119 g/mol. The compound features an indole core, which is known for its versatility in interacting with various biological targets.

Indole derivatives have been widely studied for their ability to modulate neurotransmitter systems and exhibit anti-cancer properties. The specific mechanism of action for 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine involves:

  • Inhibition of Enzymes : Similar indole-based compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent .

In Vitro Studies

Recent research has highlighted the compound's promising biological activities:

  • Anticancer Activity : The compound was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated notable cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .
  • Neuroprotective Effects : In studies assessing neuroprotective properties, 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine demonstrated minimal cytotoxicity in neuronal cell lines while maintaining high permeability across the blood-brain barrier (BBB) .

Structure-Activity Relationship (SAR)

The structural modifications of indole derivatives significantly influence their biological activity. For instance, the presence of bromine and difluoromethyl groups enhances binding affinity to target receptors and enzymes compared to non-fluorinated analogs. This has been corroborated by various SAR studies that emphasize the role of halogen substitutions in increasing potency against AChE and BChE .

Case Studies

Several case studies have explored the biological activity of similar indole derivatives:

StudyCompoundBiological ActivityFindings
Indole DerivativesAChE/BChE InhibitionCompounds showed IC50 values ranging from 0.15–32.10 μM for AChE and 0.20–37.30 μM for BChE
Fluorinated IndolesAnticancer ActivitySignificant cytotoxic effects observed in A549 and HeLa cells
Indole-Based CompoundsNeuroprotectionHigh BBB permeability with minimal cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine?

  • Methodological Answer : The synthesis typically involves bromination of an indole precursor followed by difluoromethylation. Key steps include:

  • Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromine atom at the 6-position .
  • Difluoromethylation : Employ reagents like ClCF₂H or fluoroform (CHF₃) with a copper catalyst to introduce the -CF₂H group .
  • N,N-Dimethylation : React the intermediate with dimethylamine under reductive amination conditions or via nucleophilic substitution.
  • Purification : Column chromatography or recrystallization ensures purity, with HPLC (>98%) and ¹H/¹³C NMR for validation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : ¹H NMR (DMSO-d₆) for proton environments (e.g., dimethylamine protons at δ 2.8–3.1 ppm, indole NH at δ ~11 ppm) and ¹⁹F NMR to confirm difluoromethyl groups .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~287) .

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize receptor binding and enzyme inhibition assays:

  • 5-HT₆ Receptor Binding : Radioligand displacement assays using [³H]-LSD or [³H]-WAY-100635, with HEK-293 cells expressing human 5-HT₆ receptors. Calculate Kᵢ values via competitive binding curves .
  • Cholinesterase Inhibition : Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to measure IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in solvents like DCM/hexane. Single crystals suitable for diffraction require careful temperature control (e.g., 100 K) .
  • Data Collection : Employ synchrotron radiation or a high-resolution diffractometer (Mo-Kα, λ = 0.71073 Å). SHELXL software refines the structure, with R-factor < 0.05 indicating high accuracy .
  • Analysis : Validate bond lengths (C-Br: ~1.90 Å; C-F: ~1.34 Å) and torsional angles to confirm the indole core and substituent orientations .

Q. What computational approaches optimize this compound’s binding affinity for serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₆ receptor homology models (PDB: 7WU2). Focus on hydrophobic contacts with difluoromethyl and bromo groups .
  • QSAR Modeling : Train models on indole derivatives with known Kᵢ values to predict substitutions enhancing affinity. Parameters include logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes in lipid bilayers .

Q. How do kinetic studies elucidate its mechanism as a dual cholinesterase/MAO inhibitor?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with AChE/BuChE and MAO-A/B. Monitor substrate (acetylthiocholine) depletion via spectrophotometry. Calculate Kₘ and Vₘₐₓ to determine inhibition type (competitive/uncompetitive) .
  • IC₅₀ vs. Kᵢ : Use Cheng-Prusoff equation to distinguish potency (IC₅₀) from intrinsic affinity (Kᵢ) .
  • Time-Dependent Inhibition : Pre-incubate enzyme with compound to assess irreversible binding (common in MAO inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of indole derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check assays (e.g., cell lines, enzyme sources). For example, 5-HT₆ Kᵢ values vary between HEK-293 vs. CHO-K1 cells .
  • Probe Re-testing : Re-evaluate hit compounds under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
  • Meta-Analysis : Use PubChem BioAssay data to compare activity trends across structural analogs .

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